Dichlorobis(chlorodi-tert-butylphosphin)palladium(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

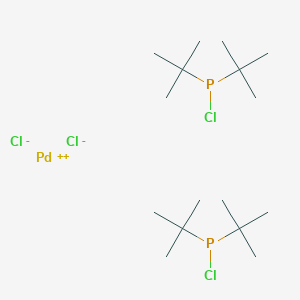

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is an organometallic compound with the chemical formula C16H36Cl4P2Pd. It is a palladium complex that is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions. This compound is known for its high thermal stability and solubility in non-polar solvents such as benzene and ether .

Wissenschaftliche Forschungsanwendungen

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) has a wide range of scientific research applications, including:

- Chemistry : It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions .

- Biology : The compound is used in the synthesis of biologically active molecules and pharmaceuticals .

- Medicine : It plays a role in the development of new drugs and therapeutic agents .

- Industry : It is employed in the production of fine chemicals, polymers, and advanced materials .

Wirkmechanismus

Target of Action

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is a palladium-based catalyst . Its primary targets are organic compounds that undergo cross-coupling reactions .

Mode of Action

This compound acts as a catalyst in various organic reactions . It facilitates the coupling of two organic moieties through the formation and cleavage of metal-carbon bonds . The palladium center in the compound interacts with the organic substrates, enabling their coupling .

Biochemical Pathways

The compound is involved in several types of cross-coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction , Heck Reaction , Hiyama Coupling , Negishi Coupling , Sonogashira Coupling , Stille Coupling , and Suzuki-Miyaura Coupling . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

In the context of a chemical reaction, the compound is known for itshigh reactivity and good solubility in non-polar solvents .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . It is particularly effective in facilitating cross-coupling reactions, which are widely used in organic synthesis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. It is typically used under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C . The compound is also known for its high thermal stability , allowing it to perform effectively under a range of reaction conditions .

Biochemische Analyse

Biochemical Properties

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is known to be an effective catalyst for cross-coupling reactions

Molecular Mechanism

The molecular mechanism of action of Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is primarily related to its role as a catalyst in cross-coupling reactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) can be synthesized through the reaction of palladium(II) chloride with chlorodi-tert-butylphosphine in an appropriate solvent. The reaction typically involves the following steps:

- Dissolving palladium(II) chloride in a suitable solvent such as dichloromethane.

- Adding chlorodi-tert-butylphosphine to the solution.

- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Isolating the product by filtration and washing with a non-polar solvent .

Industrial Production Methods: While specific industrial production methods for dichlorobis(chlorodi-tert-butylphosphine)palladium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. These reactions include:

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

Common Reagents and Conditions: The common reagents used in these reactions include aryl halides, organometallic reagents (such as organoboranes, organostannanes, and organozinc compounds), and bases. Typical reaction conditions involve the use of solvents like toluene, tetrahydrofuran (THF), or dimethylformamide (DMF) at elevated temperatures ranging from 50°C to 150°C .

Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- Dichlorobis(di-tert-butylphenylphosphine)palladium(II)

- Dichlorobis(triethylphosphine)palladium(II)

- Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)

Uniqueness: Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is unique due to its high thermal stability and solubility in non-polar solvents. It also exhibits excellent catalytic activity in a wide range of cross-coupling reactions, making it a valuable tool in organic synthesis .

Eigenschaften

IUPAC Name |

ditert-butyl(chloro)phosphane;dichloropalladium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H18ClP.2ClH.Pd/c2*1-7(2,3)10(9)8(4,5)6;;;/h2*1-6H3;2*1H;/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVNVPYALHOWLN-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.Cl[Pd]Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Cl4P2Pd |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.